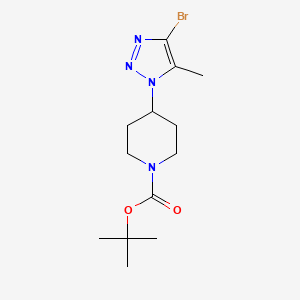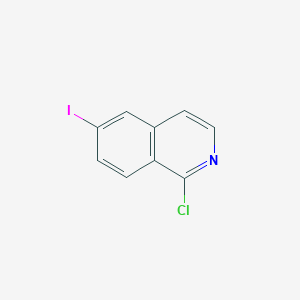![molecular formula C12H13ClO2 B13674861 4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)
4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with a unique structure that includes a chloro and methoxy group attached to a benzoannulene core
Preparation Methods
The synthesis of 4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective estrogen receptor degrader (SERD), which could be useful in the treatment of hormone-dependent cancers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its effects on various biological pathways to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. For instance, as a selective estrogen receptor degrader, it binds to estrogen receptors and promotes their degradation, thereby inhibiting estrogen signaling pathways. This action can lead to the suppression of tumor growth in hormone-dependent cancers .
Comparison with Similar Compounds
4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with other similar compounds, such as:
- 1-Chloro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : This compound lacks the methoxy group, which may affect its reactivity and biological activity .
- 6,7-Dihydro-5H-benzo 7annulene derivatives : These compounds have variations in their substituents, leading to different chemical and biological properties .
The uniqueness of 4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C12H13ClO2 |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-chloro-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H13ClO2/c1-15-11-7-6-9(13)12-8(11)4-2-3-5-10(12)14/h6-7H,2-5H2,1H3 |
InChI Key |
FLQXHHARQAGBRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCCC(=O)C2=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13674785.png)
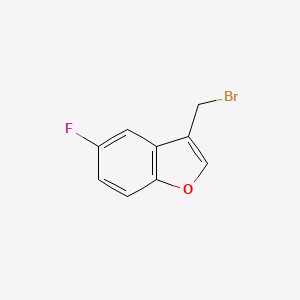
![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)
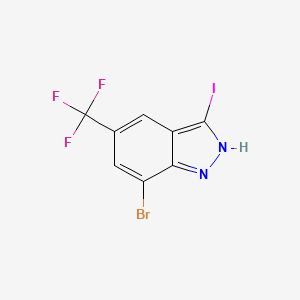
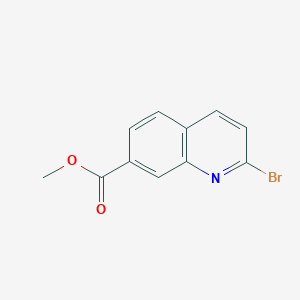
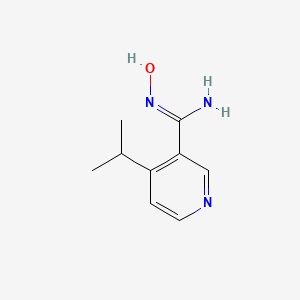
![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
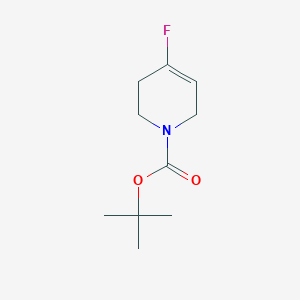

![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
![4-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B13674839.png)
